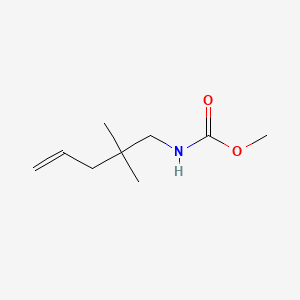
Methyl (2,2-dimethylpent-4-en-1-yl)carbamate
概要
説明
Methyl N-(2,2-dimethylpent-4-enyl)carbamate is a chemical compound with the molecular formula C10H19NO2 It belongs to the class of carbamates, which are esters of carbamic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,2-dimethylpent-4-en-1-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpent-4-enylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation or crystallization to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
Methyl N-(2,2-dimethylpent-4-enyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new carbamate derivatives with different functional groups.
科学的研究の応用
Methyl N-(2,2-dimethylpent-4-enyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of Methyl (2,2-dimethylpent-4-en-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction, and alteration of cellular processes.
類似化合物との比較
Similar Compounds
Methyl carbamate: A simpler carbamate with similar reactivity but different structural features.
Ethyl N-(2,2-dimethylpent-4-enyl)carbamate: A closely related compound with an ethyl group instead of a methyl group.
N-(2,2-dimethylpent-4-enyl)carbamic acid: The parent carbamic acid without the methyl ester group.
Uniqueness
Methyl N-(2,2-dimethylpent-4-enyl)carbamate is unique due to its specific structural features, which confer distinct reactivity and properties. Its branched alkyl chain and carbamate functional group make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
114445-36-2 |
|---|---|
分子式 |
C9H17NO2 |
分子量 |
171.24 |
IUPAC名 |
methyl N-(2,2-dimethylpent-4-enyl)carbamate |
InChI |
InChI=1S/C9H17NO2/c1-5-6-9(2,3)7-10-8(11)12-4/h5H,1,6-7H2,2-4H3,(H,10,11) |
InChIキー |
OLGCWXFMMOCNEZ-UHFFFAOYSA-N |
SMILES |
CC(C)(CC=C)CNC(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













